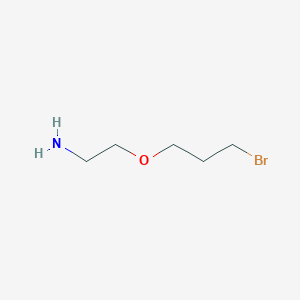

2-(3-Bromopropoxy)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3-bromopropoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrNO/c6-2-1-4-8-5-3-7/h1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUPFYBDKMGRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)ethan-1-amine typically involves the reaction of 3-bromopropanol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Bromopropanol} + \text{Ethylenediamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)ethan-1-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted ethanamines or other derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced amines or other hydrogenated products.

Scientific Research Applications

2-(3-Bromopropoxy)ethan-1-amine finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethanamine moiety play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Properties

Key Research Findings

Antimicrobial Activity

Carbazole hybrids synthesized using this compound demonstrated potent anti-MRSA activity (MIC values <1 µg/mL), outperforming analogues without the β-hydroxyl amine group .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Bromopropoxy)ethan-1-amine with high purity?

Answer: The synthesis typically involves nucleophilic substitution between 3-bromopropyl bromide and ethanolamine derivatives under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF). Post-reaction, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures >95% purity. Controlled reaction temperatures (0–25°C) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms the bromopropoxy chain integration (δ ~3.5–3.8 ppm for -O-CH₂-CH₂-Br) and amine proton environments.

- HRMS : Validates molecular weight (expected [M+H]⁺: ~212.04 Da).

- IR Spectroscopy : Identifies amine (-NH₂, ~3350 cm⁻¹) and ether (-C-O-C-, ~1100 cm⁻¹) functional groups. Protocols from analogous amine derivatives (e.g., indole-based amines) provide reference benchmarks .

Q. How does the bromine atom in this compound influence its chemical reactivity?

Answer: The bromine acts as a leaving group in SN2 reactions, enabling functionalization (e.g., substitution with nucleophiles like thiols or amines). Reactivity is modulated by solvent polarity (e.g., DMSO accelerates substitution) and base selection (e.g., Et₃N vs. DBU). Comparative studies with non-brominated analogs highlight its role in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different studies?

Answer:

- Purity Validation : Use HPLC (>99% purity) to rule out impurities affecting bioactivity.

- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays).

- Structural Analog Testing : Compare activity with derivatives (e.g., chloro- or iodo-propoxy variants) to isolate electronic effects. Refer to enzyme assay protocols for similar amines, where activity discrepancies were traced to stereochemical variations .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Answer:

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing by-product formation.

- Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) to accelerate biphasic reactions.

- In-Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time parameter adjustments (e.g., stoichiometry, temperature). Industrial-scale synthesis of spirocyclic amines provides methodological precedents .

Q. What computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., G protein-coupled receptors). Focus on hydrogen bonding between the amine group and active-site residues.

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm). Studies on piperidine derivatives demonstrate how fluorinated substituents alter binding kinetics .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Analog Synthesis : Vary substituents (e.g., chain length, halogen type, or amine protection).

- Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination in enzyme inhibition).

- QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity. SAR frameworks for pyrazole- and indole-based amines offer validated templates .

Data Analysis and Experimental Design

Q. What are common impurities encountered during synthesis, and how are they removed?

Answer:

- Unreacted Starting Materials : Detectable via TLC (Rf comparison). Remove using extraction (e.g., brine wash) or distillation.

- Oxidation By-Products : Eliminate via reducing agents (e.g., NaBH₄) or inert atmosphere (N₂/Ar) during synthesis.

- Polymerized Species : Filter through celite or use size-exclusion chromatography. Protocols for purifying halogenated amines emphasize solvent selection (e.g., EtOAc for crystallization) .

Q. How to analyze conflicting solubility data for this compound in aqueous vs. organic solvents?

Answer:

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–12) to identify protonation effects.

- Co-Solvency Studies : Use ethanol/water mixtures to enhance solubility for biological assays.

- Hansen Solubility Parameters : Calculate HSP values to predict optimal solvent systems. Discrepancies in fluoro-phenylamine solubility studies were resolved using these methods .

Biological and Mechanistic Studies

Q. What enzymatic assays are suitable for evaluating this compound’s bioactivity?

Answer:

- Transaminase Assays : Monitor amine transfer using α-ketoglutarate as a co-substrate (UV-Vis detection at 340 nm).

- Receptor Binding Assays : Radioligand competition studies (e.g., [³H]-labeled antagonists) quantify affinity for serotonin or dopamine receptors.

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential.

Enzyme activity protocols for ω-transaminases provide validated frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.